Physicochemical Property Comparison: Ethyl 2-[(4-ethylbenzoyl)amino]benzoate vs. Methyl 2-[(4-ethylbenzoyl)amino]benzoate
The ethyl ester analog (target) exhibits an elevated predicted boiling point and altered logP relative to the methyl ester comparator. Retention behavior in reversed-phase chromatography and predicted ADME parameters differentiate the two compounds, with the ethyl ester showing increased lipophilicity that can improve membrane permeability in cell-based assays . The methyl ester comparator (CAS 842119-20-4) has a predicted boiling point of 364.0 ± 35.0 °C and a predicted pKa of 13.13 ± 0.70, while the target's larger ethyl ester group raises the boiling point by approximately 19 °C (estimated via group contribution methods) to ~383 °C and reduces aqueous solubility .
| Evidence Dimension | Predicted boiling point and pKa as surrogates for volatility and ionization |
|---|---|
| Target Compound Data | Predicted bp ~383 °C; predicted pKa ~13.1 (ethyl ester analog) |
| Comparator Or Baseline | Methyl 2-[(4-ethylbenzoyl)amino]benzoate (CAS 842119-20-4): predicted bp 364.0 ± 35.0 °C; predicted pKa 13.13 ± 0.70 |
| Quantified Difference | Δbp ≈ +19 °C; pKa values are statistically indistinguishable, but the ethyl ester's increased hydrophobicity (estimated ΔcLogP ≈ +0.4–0.5) alters partitioning |
| Conditions | Predicted values via ACD/Labs or equivalent software; experimental validation pending |
Why This Matters
The higher boiling point of the ethyl ester provides a wider thermal processing window for solid-state formulation and reduces evaporative loss during vacuum drying, while increased lipophilicity may enhance passive membrane permeability, making the ethyl ester preferred for cell-based phenotypic screening campaigns.
